molecular formula C11H10O4 B1581644 7-Ethoxybenzofuran-2-carboxylic acid CAS No. 206559-61-7

7-Ethoxybenzofuran-2-carboxylic acid

Cat. No. B1581644
CAS RN: 206559-61-7
M. Wt: 206.19 g/mol
InChI Key: DQJVZIUEXPTEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxybenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 206559-61-7 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 7-ethoxy-1-benzofuran-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 7-Ethoxybenzofuran-2-carboxylic acid is 1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

7-Ethoxybenzofuran-2-carboxylic acid has a density of 1.3±0.1 g/cm^3 . Its boiling point is 361.4±22.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 172.4±22.3 °C . The index of refraction is 1.602 . The molar refractivity is 54.6±0.3 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Medicine: Antimicrobial and Antiviral Agent

7-Ethoxybenzofuran-2-carboxylic acid has potential applications in medicine due to the bioactivity of benzofuran derivatives. Studies have shown that benzofuran compounds exhibit strong biological activities, including antimicrobial and antiviral effects . This suggests that 7-Ethoxybenzofuran-2-carboxylic acid could be used in the development of new therapeutic agents to treat infectious diseases.

Agriculture: Plant Growth Regulation

In agriculture, carboxylic acid derivatives are known to influence plant growth and stress tolerance. For instance, abscisic acid, a carboxylic acid, is used to enhance drought stress tolerance in plants . While specific studies on 7-Ethoxybenzofuran-2-carboxylic acid in this context are limited, its structural similarity to other active compounds suggests potential utility in developing new agricultural chemicals that regulate plant growth and stress responses.

Material Science: Polymer Synthesis

Carboxylic acids play a crucial role in polymer synthesis, and 7-Ethoxybenzofuran-2-carboxylic acid could be involved in creating novel polymers with unique properties. The benzofuran ring system is a component in various synthetic materials, indicating that this compound may contribute to advancements in material science .

Environmental Science: Green Chemistry

The application of carboxylic acids in environmental science is significant, especially in green chemistry, where they are used as solvents and catalysts in chemical reactions. 7-Ethoxybenzofuran-2-carboxylic acid could be explored for its environmental applications, potentially aiding in the development of more sustainable chemical processes .

Biochemistry: Enzyme Inhibition

In biochemistry, benzofuran derivatives have been studied for their ability to inhibit certain enzymes, which can be crucial in understanding disease mechanisms and developing drugs. The specific biochemical pathways and interactions involving 7-Ethoxybenzofuran-2-carboxylic acid could be a rich area of study, contributing to the field of enzyme inhibition .

Pharmacology: Neuroprotection

Benzofuran derivatives have demonstrated neuroprotective and antioxidant effects, which are valuable in pharmacological research for treating neurodegenerative diseases. Derivatives of benzofuran, like 7-Ethoxybenzofuran-2-carboxylic acid, may hold promise in the development of neuroprotective drugs .

Chemical Engineering: Process Optimization

In chemical engineering, carboxylic acids are used to optimize various industrial processes. 7-Ethoxybenzofuran-2-carboxylic acid could be investigated for its potential to improve process efficiencies, such as in the synthesis of fine chemicals or pharmaceuticals .

Analytical Chemistry: Chromatography

Carboxylic acids are often used in analytical chemistry as standards or reagents. 7-Ethoxybenzofuran-2-carboxylic acid could serve as a reference compound in chromatographic analyses, helping to identify or quantify substances within complex mixtures .

Safety and Hazards

7-Ethoxybenzofuran-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

7-ethoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJVZIUEXPTEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352958
Record name 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxybenzofuran-2-carboxylic acid

CAS RN

206559-61-7
Record name 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-61-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethoxybenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Ethoxybenzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-Ethoxybenzofuran-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Ethoxybenzofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Ethoxybenzofuran-2-carboxylic acid
Reactant of Route 6
7-Ethoxybenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.